![molecular formula C13H15FN6O B6441309 3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide CAS No. 2549051-22-9](/img/structure/B6441309.png)

3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

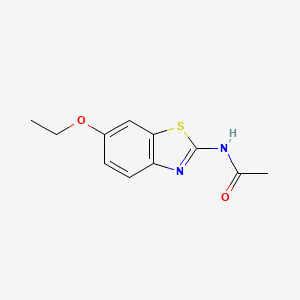

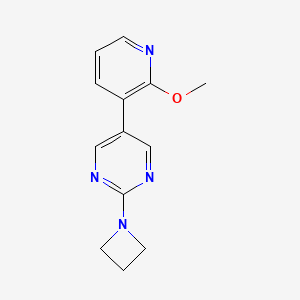

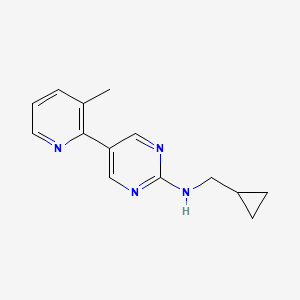

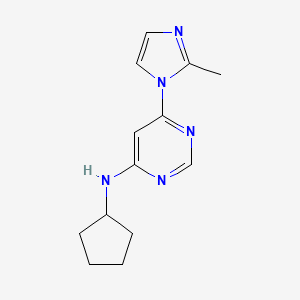

Descripción

3-Fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide, also known as FMPyP, is a synthetic compound that has been developed and studied for use in various scientific research applications. It is an analog of the naturally occurring pyrazole, which is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms. FMPyP has been studied for its potential utility in a wide range of scientific and medical applications, including drug design, biochemical research, and physiological research.

Aplicaciones Científicas De Investigación

Therapeutic Potential

Imidazole-containing compounds, which include the compound , have a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-Tubercular Activity

Some compounds similar to the one have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Inhibition of Oncogenic EGFR Mutants

The compound has shown potential in the treatment of non-small-cell lung cancer (NSCLC). It has been found to be a high-affinity irreversible inhibitor targeting oncogenic EGFR mutants with selectivity over wild-type EGFR . It provides potent EGFR activity against the four common mutants (exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del) .

Inhibition of MET Kinase Activity

Compounds similar to the one have demonstrated nanomolar inhibition of MET kinase activity . This has led to significant inhibition of MET phosphorylation in mice and robust tumor growth inhibition in a MET-dependent mouse efficacy model .

Cyclin-Dependent Kinases Inhibition

The compound has potential applications in the treatment of metastatic breast cancer. Inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6i) delay progression of metastatic breast cancer .

Mecanismo De Acción

Target of Action

The primary target of the compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer .

Mode of Action

The compound interacts with its target, EGFR, by binding to it irreversibly . This binding inhibits the enzymatic activity of the receptor, preventing the autophosphorylation process, which is a crucial step in the signal transduction cascade that leads to cell proliferation .

Biochemical Pathways

The compound affects the EGFR tyrosine kinase inhibitor-sensitive and inhibitor-resistant mutation-bearing non-small cell lung cancer (NSCLC) and thyroid cancer xenografts . By inhibiting EGFR, the compound disrupts several downstream pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle progression .

Result of Action

The compound’s action results in the inhibition of EGFR, leading to the disruption of several downstream pathways involved in cell survival, proliferation, and cell cycle progression . This disruption can lead to the inhibition of cell growth and induction of apoptosis, thereby exerting an anti-cancer effect .

Propiedades

IUPAC Name |

3-fluoro-1-[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN6O/c1-9-5-18-20(6-9)11-4-10(16-8-17-11)19-3-2-13(14,7-19)12(15)21/h4-6,8H,2-3,7H2,1H3,(H2,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNETZLGZEFUTMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=CC(=NC=N2)N3CCC(C3)(C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-1-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6441233.png)

![3-{[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6441240.png)

![7-methoxy-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6441241.png)

![5-[2-(azetidin-1-yl)pyrimidin-5-yl]-2-methylpyridin-3-amine](/img/structure/B6441257.png)

![6-tert-butyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6441282.png)

![2-{3-[(5-chloropyrimidin-2-yl)(methyl)amino]azetidin-1-yl}-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441289.png)

![1-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]-3-fluoropyrrolidine-3-carboxamide](/img/structure/B6441290.png)

![4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6441292.png)

![4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6441311.png)

![2-cyclopropyl-4-(difluoromethyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441327.png)